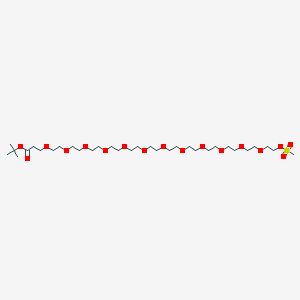
t-Boc-Aminooxy-PEG7-bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Boc-Aminooxy-PEG7-bromide is a compound that contains a tert-butoxycarbonyl (t-Boc) protected aminooxy group and a bromide group. The compound is characterized by a polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous media. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, making this compound highly valuable in various chemical synthesis applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG7-bromide typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then linked to a polyethylene glycol (PEG) chain, which is usually achieved through a series of coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, PEGylation, and bromination reactions efficiently.
Purification: The product is purified using techniques such as chromatography to achieve high purity levels (typically 98% or higher).
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product
Analyse Chemischer Reaktionen
Types of Reactions
t-Boc-Aminooxy-PEG7-bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, nucleophilic substitution with an amine would yield an amino-substituted PEG derivative .
Wissenschaftliche Forschungsanwendungen
t-Boc-Aminooxy-PEG7-bromide has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including hydrogels and nanomaterials .
Wirkmechanismus
The mechanism of action of t-Boc-Aminooxy-PEG7-bromide involves:
Nucleophilic Substitution: The bromide group is replaced by a nucleophile, forming a new covalent bond.
Deprotection: The t-Boc group is removed to expose the reactive aminooxy group, which can then participate in further chemical reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
t-Boc-Aminooxy-PEG4-bromide: Similar structure but with a shorter PEG spacer.
t-Boc-Aminooxy-PEG12-bromide: Similar structure but with a longer PEG spacer.
t-Boc-Aminooxy-PEG7-amine: Contains an amine group instead of a bromide group .
Uniqueness
t-Boc-Aminooxy-PEG7-bromide is unique due to its optimal PEG spacer length, which balances solubility and reactivity. The combination of a t-Boc-protected aminooxy group and a bromide group makes it highly versatile for various chemical modifications and applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42BrNO10/c1-21(2,3)33-20(24)23-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-22/h4-19H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNDUVCNGCTJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42BrNO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














